5-(benzyloxy)-1H-pyrazol-3-amine
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Overview
Description
5-(benzyloxy)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Multicomponent Domino Reactions
Study : Jiang et al. (2014) reported new multicomponent domino reactions of arylglyoxals with pyrazol-5-amines, offering selective access to pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles. This research highlights the versatile use of pyrazol-5-amines in creating novel heterocycles (Jiang et al., 2014).
Synthesis of Pyrazolo Pyrimidines
Study : Xu Li-feng (2011) focused on synthesizing and characterizing new 6-arylsubstituted pyrazolo [1,5-a] pyrimidine derivatives, which have shown significant biological activities in medicine. This study underscores the role of pyrazolo derivatives in medicinal chemistry (Xu Li-feng, 2011).
Antimicrobial Activities
Study : Idrees et al. (2019) conducted research on the synthesis of novel 6-aminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties, exhibiting promising antimicrobial activities. This demonstrates the potential of pyrazole derivatives in developing new antimicrobial agents (Idrees et al., 2019).
C-H Amination Reactions
Study : Wu et al. (2014) described an intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones, a process that demonstrates the chemical versatility of pyrazole derivatives in organic synthesis (Wu et al., 2014).
Cancer Cell Growth Inhibition
Study : Zhang et al. (2008) synthesized novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and evaluated their effects in inhibiting the growth of A549 lung cancer cells. This study highlights the potential therapeutic applications of pyrazole derivatives (Zhang et al., 2008).
Mechanism of Action
Target of Action
It is known that pyrazole derivatives have been synthesized and evaluated for various biological activities . More research is needed to identify the specific targets of this compound.
Mode of Action
For instance, in the Suzuki–Miyaura cross-coupling reaction, a transition metal-catalyzed carbon–carbon bond forming reaction, oxidative addition occurs with formally electrophilic organic groups . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
It’s known that pyrazole derivatives can influence various biochemical pathways
Result of Action
It’s known that pyrazole derivatives can have various effects at the molecular and cellular level . More research is needed to describe the specific effects of this compound.
Action Environment
It’s known that environmental factors can influence the action of various compounds
Properties
IUPAC Name |
3-phenylmethoxy-1H-pyrazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-9-6-10(13-12-9)14-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMPAHAAODHNKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NNC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569836 |
Source
|
Record name | 3-(Benzyloxy)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70569836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000896-40-1 |
Source
|
Record name | 3-(Benzyloxy)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70569836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Benzyloxy)-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.